molecular formula C22H20BrN3O2 B5017152 5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridin-5-ium bromide

5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridin-5-ium bromide

Cat. No. B5017152
M. Wt: 438.3 g/mol
InChI Key: QIXKBGGQXIXJJR-UHFFFAOYSA-M
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Description

The compound “5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridin-5-ium bromide” is a heterocyclic compound. It has a linear formula of C15H15BrN4O2 and a molecular weight of 363.216 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The compound also contains a methoxy group and a bromide ion .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential pharmacological effects. Given its unique structure, it could serve as a valuable starting point for the development of new chemical entities .

properties

IUPAC Name

1-(4-methoxyphenyl)-2-(1-methyl-2-phenylimidazo[4,5-c]pyridin-5-ium-5-yl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N3O2.BrH/c1-24-20-12-13-25(15-21(26)16-8-10-18(27-2)11-9-16)14-19(20)23-22(24)17-6-4-3-5-7-17;/h3-14H,15H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXKBGGQXIXJJR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=[N+](C=C2)CC(=O)C3=CC=C(C=C3)OC)N=C1C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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